molecular formula C19H16Cl2N2O2 B11076092 2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11076092
M. Wt: 375.2 g/mol
InChI Key: UWYKEGNDBDIQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves a multi-step process:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,3-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Nucleophilic Substitution: The 2,3-dichlorophenol is then reacted with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This step involves a nucleophilic substitution reaction.

    Amide Formation: The final step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with 4-(1H-pyrrol-1-yl)benzylamine to form the desired acetamide compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
  • 2-(2,3-dichlorophenoxy)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide
  • 2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide

Uniqueness

2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to the specific positioning of the dichlorophenoxy and pyrrole groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C19H16Cl2N2O2/c20-16-4-3-5-17(19(16)21)25-13-18(24)22-12-14-6-8-15(9-7-14)23-10-1-2-11-23/h1-11H,12-13H2,(H,22,24)

InChI Key

UWYKEGNDBDIQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.